molecular formula C19H19N3O2 B5753267 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide

Cat. No. B5753267
M. Wt: 321.4 g/mol
InChI Key: JDPUJTBYXTYQCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide often involves multi-step chemical reactions that integrate various functional groups into the quinoline and pyridine moieties. One example is the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, demonstrating the complexity and versatility of methods used to construct such molecules (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of related quinolinyl acetamide derivatives reveals significant insights into their spatial arrangement and intramolecular interactions. For instance, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows nearly planar conformation with specific dihedral angles contributing to intramolecular hydrogen bonding, indicating the importance of molecular geometry in defining the properties and potential reactivity of such compounds (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their chemical properties. The synthesis and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline show the compound's reactivity and potential biological interactions, which could be related to the broader chemical behavior of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide derivatives (Snyderwine et al., 1987).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their solubility, stability, and overall behavior in various environments. Although specific data for N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide was not directly found, studies on related molecules, such as the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into methods for analyzing and predicting the physical properties of quinoline and pyridine derivatives (Zhong-cheng & Wan-yin, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the compound's molecular structure. The reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA highlights the nucleophilic and electrophilic characteristics that may be analogous to the reactions N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide could undergo, emphasizing the significance of understanding these properties for potential biological applications (Snyderwine et al., 1988).

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-5-6-18-16(8-13)9-17(19(24)21-18)12-22(14(2)23)11-15-4-3-7-20-10-15/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPUJTBYXTYQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide

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